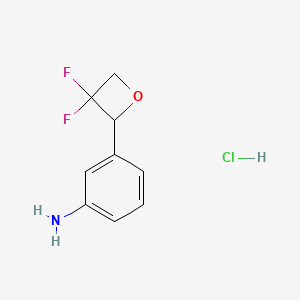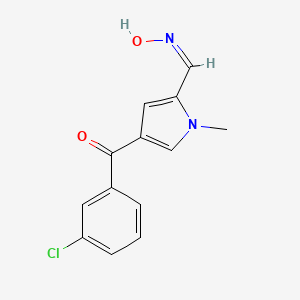
4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime
カタログ番号:
B2418040
CAS番号:
338978-27-1
分子量:
262.69
InChIキー:
VPULOGSWHHBAOC-CHHVJCJISA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a chlorobenzoyl group and an oxime group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the pyrrole ring. The presence of the chlorobenzoyl and oxime groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the oxime group could potentially undergo reduction reactions to form amines . The chlorobenzoyl group, on the other hand, could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar oxime group could potentially increase the compound’s solubility in polar solvents .科学的研究の応用
1. Magnetic Properties and Coordination Chemistry
- 1-Methyl-1H-pyrrole-2-carbaldehyde oxime has been used as a ligand in the coordination of paramagnetic transition metal ions, specifically in synthesizing a {Mn(III)25} barrel-like cluster. This compound forms a one-dimensional polymeric topology and exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
- The compound has been studied for its NMR spectroscopic properties, including the intramolecular hydrogen bonding effects. This research provides insights into the molecular structure and behavior of such compounds through NMR spectroscopy (Afonin et al., 2009).
3. Chemical Synthesis and Characterization
- 4-(3-Chlorobenzoyl)-1-Methyl-1H-Pyrrole-2-Carbaldehyde Oxime has been used in the synthesis of various chemical compounds, demonstrating its versatility as a building block in organic chemistry. This includes its use in the synthesis of pyridine-4-carbaldehyde oxime methiodide, characterized by NMR spectroscopy and X-ray crystallography (Portmann et al., 1991).
4. Potential Applications in Medicine and Drug Delivery
- While information related to drug use and dosage is excluded as per your request, it's worth noting that oximes, including compounds related to this compound, have been researched for their potential medical applications. For instance, they have been studied for the delivery of quaternary pyridinium salts to the brain, as they can cross the blood-brain barrier when in their prodrug form (Bodor et al., 1978).
5. Utility in Sensing and Detection Technologies
- The compound has found application in developing sensitive phosphorescent sensors for specific agents, demonstrating its potential in the field of chemical detection and sensing technologies. An example is the synthesis of an iridium(III) complex of oximated 2,2'-bipyridine for the selective detection of hypochlorite (Zhao et al., 2011).
特性
IUPAC Name |
(3-chlorophenyl)-[5-[(Z)-hydroxyiminomethyl]-1-methylpyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-16-8-10(6-12(16)7-15-18)13(17)9-3-2-4-11(14)5-9/h2-8,18H,1H3/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULOGSWHHBAOC-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=NO)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=N\O)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol...
Cat. No.: B2417958
CAS No.: 864918-45-6
(E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)b...
Cat. No.: B2417959
CAS No.: 2411325-60-3
Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothi...
Cat. No.: B2417960
CAS No.: 899966-11-1
N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5...
Cat. No.: B2417961
CAS No.: 899548-05-1
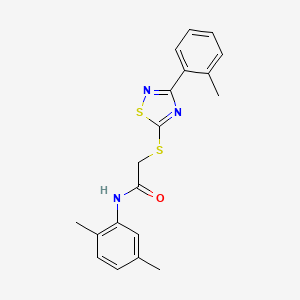
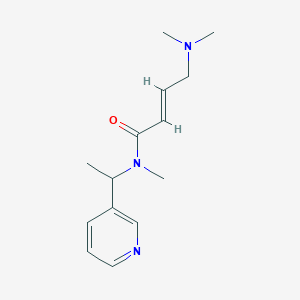
![Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2417960.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)
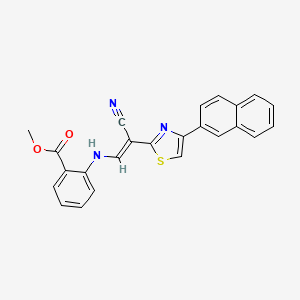
![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)
![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)
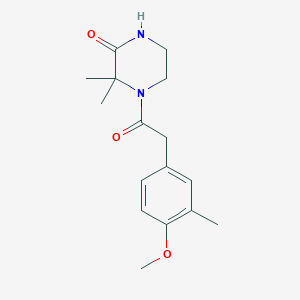
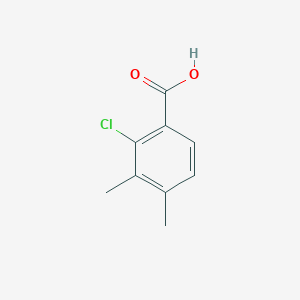
![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)
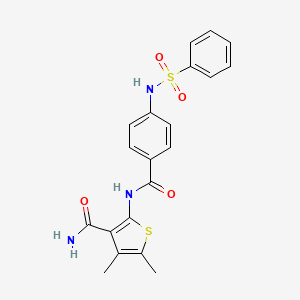

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2417978.png)
